molecular formula C5H9NO2 B3188491 2-(Aminomethyl)cyclopropanecarboxylic acid CAS No. 215597-45-8

2-(Aminomethyl)cyclopropanecarboxylic acid

Cat. No.: B3188491
CAS No.: 215597-45-8
M. Wt: 115.13 g/mol
InChI Key: QUFMERRXRMSAPZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-(Aminomethyl)cyclopropanecarboxylic acid is a conformationally restricted analog of 4-aminobutyric acid (GABA), which is one of the neurotransmitters in the mammalian central nervous system . Therefore, its primary targets are likely to be GABA receptors, particularly the GABAA-rho receptor .

Mode of Action

This could involve binding to the receptor, causing a conformational change that allows for the flow of ions across the cell membrane, leading to a change in cell excitability .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving GABAergic neurotransmission. By interacting with GABA receptors, this compound could influence the balance of excitatory and inhibitory signals in the nervous system .

Pharmacokinetics

As a small, polar molecule, it may be expected to have good bioavailability and to be metabolized and excreted by standard pathways .

Result of Action

The molecular and cellular effects of this compound’s action are likely to involve changes in neuronal excitability due to its interaction with GABA receptors. This could have various effects depending on the specific context, potentially including changes in mood, cognition, or motor control .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other neurotransmitters or drugs, the pH of the environment, and the specific subtypes of GABA receptors present .

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)cyclopropanecarboxylic acid is known to interact with the GABAA-rho receptor . The GABAA-rho receptor is a subtype of the GABAA receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. The interaction of this compound with this receptor suggests that it may play a role in modulating neuronal activity.

Molecular Mechanism

It is known to act as an agonist for the GABAA-rho receptor . This suggests that it may exert its effects at the molecular level by binding to this receptor and modulating its activity. This could potentially lead to changes in gene expression and other downstream effects.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that it is a conformationally restricted analog of GABA , suggesting that it may be involved in similar metabolic pathways.

Preparation Methods

The synthesis of 2-(Aminomethyl)cyclopropanecarboxylic acid can be achieved through several methods. One approach involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed . Industrial production methods often involve these synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

2-(Aminomethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents . For instance, global deprotection under acidic conditions (6 M hydrochloric acid, 90°C) successfully delivers the desired product in quantitative yield . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-(aminomethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFMERRXRMSAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944162
Record name 2-(Aminomethyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215597-45-8
Record name 2-(Aminomethyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 2
2-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 3
2-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 4
2-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Aminomethyl)cyclopropanecarboxylic acid
Reactant of Route 6
2-(Aminomethyl)cyclopropanecarboxylic acid

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